molecular formula C16H13FINO B2445321 (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole CAS No. 927689-69-8

(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole

Cat. No.: B2445321
CAS No.: 927689-69-8
M. Wt: 381.189
InChI Key: WEGNHTCFXLYIJK-HUUCEWRRSA-N
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Description

(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole is a chiral compound with a complex structure featuring fluorine, iodine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde, phenylacetic acid, and fluoromethyl ketone.

    Formation of Oxazole Ring: The key step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved using a condensation reaction between the aldehyde and the amine group of phenylacetic acid under acidic conditions.

    Introduction of Fluoromethyl Group: The fluoromethyl group is introduced via a nucleophilic substitution reaction, where a fluoromethylating agent reacts with the intermediate compound.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (4S,5R) enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it particularly useful in studying stereoselective processes in biological systems.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its structural features suggest it could be a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity profile makes it valuable for the synthesis of high-performance polymers and other materials.

Mechanism of Action

The mechanism by which (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoromethyl and iodophenyl groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4-(chloromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (4S,5R)-4-(bromomethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

    (4S,5R)-4-(methyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole: Similar structure but with a methyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FINO/c17-10-14-15(11-6-8-13(18)9-7-11)20-16(19-14)12-4-2-1-3-5-12/h1-9,14-15H,10H2/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNHTCFXLYIJK-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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